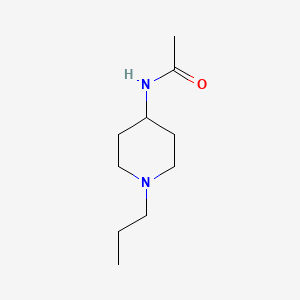

N-(1-propyl-4-piperidinyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-propylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-6-12-7-4-10(5-8-12)11-9(2)13/h10H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBSSMILZQGJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1 Propyl 4 Piperidinyl Acetamide

Established Synthetic Pathways for the N-(1-Propyl-4-Piperidinyl)Acetamide Core Structure

The construction of the this compound scaffold generally involves the formation of the piperidine (B6355638) ring, followed by N-alkylation and subsequent amidation. Several well-established methods for piperidine synthesis include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multi-component reactions. acs.orgnih.gov

One common approach involves the reduction of a corresponding pyridine derivative. This can be achieved through catalytic hydrogenation using catalysts like molybdenum disulfide. wikipedia.org Another method is the modified Birch reduction, which employs sodium in ethanol (B145695) to reduce the pyridine ring. wikipedia.org

Intramolecular cyclization strategies often utilize δ-aminoalkanols or other appropriately functionalized linear precursors to form the piperidine ring. dtic.mil Tandem SN2-Michael reactions have also been employed for the synthesis of six-membered nitrogen heterocycles. dtic.mil

A highly efficient one-pot synthesis of substituted piperidines has been developed through a condensation reaction involving a nitroalkene, an amine, and an enone, which can provide excellent yields and diastereoselectivity. acs.org

Key Precursors and Reaction Conditions in Piperidine and Acetamide (B32628) Synthesis

The synthesis of this compound relies on key precursors for both the piperidine and acetamide moieties.

Piperidine Synthesis Precursors and Conditions:

The synthesis of the piperidine ring can start from various precursors. A common precursor is 4-piperidone (B1582916), which can be N-alkylated with a propyl group. epa.gov The alkylation can be achieved using an appropriate propyl halide, such as propyl bromide or iodide, often in the presence of a base to neutralize the resulting acid.

Another key precursor is pyridine, which can be reduced to piperidine. wikipedia.org Catalytic hydrogenation is a widely used method, often employing catalysts like nickel at elevated temperatures (170-200°C) or molybdenum disulfide. wikipedia.orgdtic.mil The reaction conditions for pyridine reduction can be harsh, requiring high pressure and temperature, which may not be suitable for all substrates. nih.gov Milder conditions can be achieved using ammonium (B1175870) formate (B1220265) and palladium on carbon for the reduction of pyridine N-oxides. organic-chemistry.org

Acetamide Formation Precursors and Conditions:

The acetamide group is typically introduced by reacting the 4-amino group of the piperidine ring with an acetylating agent. allen.in Common acetylating agents include acetyl chloride or acetic anhydride. fiveable.me The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. nih.gov Alternatively, acetamide can be formed through the dehydration of ammonium acetate (B1210297) or the hydration of acetonitrile. wikipedia.org The hydrolysis of amides to form a carboxylic acid and an amine can occur under both acidic and basic conditions. libretexts.org

A general synthetic route could involve the reductive amination of 4-piperidone with propylamine (B44156) to introduce the propyl group, followed by reduction of the resulting enamine or iminium ion. The subsequent acetylation of the 4-amino group would then yield this compound.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize yield and purity.

Table 1: Key Optimization Parameters in this compound Synthesis

| Parameter | Optimization Strategy | Rationale |

| Catalyst Selection | Screening various hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel) for pyridine reduction. | Catalyst activity and selectivity can significantly impact yield and byproduct formation. nih.gov |

| Solvent Choice | Using aprotic polar solvents like acetone (B3395972) for alkylation reactions. | Can improve reaction rates and facilitate product isolation. nih.gov |

| Base Selection | Employing non-nucleophilic bases like DIPEA for coupling reactions. | Minimizes side reactions and facilitates purification. nih.gov |

| Temperature Control | Maintaining optimal temperatures for each reaction step (e.g., low temperatures for acylation). | Can prevent side reactions and degradation of products. nih.gov |

| Purification Methods | Utilizing column chromatography or recrystallization. | Essential for removing impurities and isolating the final product with high purity. nih.gov |

| One-Pot Procedures | Combining multiple synthetic steps into a single reaction vessel. | Can improve overall efficiency and reduce waste. acs.org |

For instance, in the alkylation step, using a phase-transfer catalyst can enhance the reaction rate and yield. researchgate.net In the acylation step, the slow addition of the acylating agent at low temperatures can prevent the formation of di-acylated byproducts. The final product is often purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to achieve high purity. nih.gov

Novel Approaches and Stereoselective Synthesis of this compound and Derivatives

Recent advancements in organic synthesis have led to novel and more efficient methods for constructing piperidine rings, including stereoselective approaches that are crucial for the development of chiral drugs. rsc.orgnih.gov

Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chemo-enzymatic methods. rsc.orgnih.gov One approach involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which can produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org

Another innovative method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives to yield 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn These can then be reduced to the corresponding piperidines. Chemo-enzymatic dearomatization of activated pyridines offers a sustainable route to stereo-defined substituted piperidines. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.gov

Radical-mediated amine cyclization, catalyzed by cobalt(II), provides another route to various piperidines from linear amino-aldehydes. nih.govmdpi.com

Derivatization Strategies and Analogue Synthesis for the this compound Scaffold

The this compound scaffold provides multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel analogues with improved pharmacological profiles.

Structure-Guided Design Principles for this compound Derivatives

Structure-guided design plays a pivotal role in the rational development of piperidine-based compounds. thieme-connect.com This approach utilizes structural information of the target protein to design ligands with enhanced affinity and selectivity. The piperidine ring is a key structural element in many biologically active compounds and its conformation can significantly influence binding. nih.gov

Table 2: Structure-Guided Design Considerations for this compound Analogues

| Modification Site | Design Principle | Desired Outcome |

| Piperidine Ring | Introduction of substituents (e.g., hydroxyl, fluorine) at various positions. | To improve binding affinity, selectivity, and pharmacokinetic properties. thieme-connect.com |

| N-Propyl Group | Variation of the alkyl chain length or introduction of cyclic or aromatic groups. | To probe the binding pocket and optimize hydrophobic interactions. |

| Acetamide Moiety | Replacement with other functional groups (e.g., sulfonamide, urea) or extension of the linker. | To explore different hydrogen bonding interactions and alter polarity. nih.gov |

| Chiral Centers | Introduction of stereocenters on the piperidine ring or substituents. | To achieve stereospecific interactions with the target and improve potency. thieme-connect.com |

For example, introducing a hydroxyl group at the 4-position of the piperidine ring has been shown to improve the selectivity of certain inhibitors. thieme-connect.com The piperidine moiety itself is often a critical element for activity at certain receptors. nih.gov

Chemical Modifications and Synthetic Access to Novel this compound Analogues

A variety of chemical modifications can be applied to the this compound scaffold to generate a library of analogues.

Modifications at the Piperidine Nitrogen (N1): The N-propyl group can be replaced by a range of other alkyl or aryl groups through N-alkylation or N-arylation reactions of the parent N-(4-piperidinyl)acetamide. sigmaaldrich.comsigmaaldrich.com Reductive amination of 4-acetamidopiperidine (B1270075) with different aldehydes or ketones provides a versatile route to a wide array of N-substituted derivatives.

Modifications at the Piperidine Ring: Functional groups can be introduced onto the piperidine ring itself. For instance, oxidation of the piperidine ring can lead to the formation of piperidones, which can then be further functionalized. dtic.mil

Modifications of the Acetamide Group: The acetamide group can be modified by reacting the 4-aminopiperidine (B84694) intermediate with different acylating or sulfonylating agents. For example, reaction with various substituted benzoyl chlorides would yield N-(1-propyl-4-piperidinyl)benzamide analogues. The amide bond can also be reduced to the corresponding amine. libretexts.org

Preclinical Pharmacological Characterization of N 1 Propyl 4 Piperidinyl Acetamide

Receptor Binding and Ligand Profiling of N-(1-Propyl-4-Piperidinyl)Acetamide

A thorough review of scientific databases and literature reveals no specific studies that have characterized the receptor binding profile of this compound.

Affinity and Selectivity for Relevant Neurotransmitter Receptors and Other Biological Targets

There is no available data on the affinity (typically measured as Kᵢ or IC₅₀ values) of this compound for any neurotransmitter receptors, such as dopaminergic, serotonergic, adrenergic, cholinergic, or opioid receptors. Similarly, its selectivity profile against a wider panel of biological targets remains uncharacterized.

Functional Agonism/Antagonism Studies at Identified Receptors

In the absence of receptor binding data, no functional studies have been conducted to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any identified receptor targets.

Enzyme Modulation and Ion Channel Activity of this compound

There is no published research investigating the effects of this compound on the activity of enzymes or ion channels. Therefore, its potential to act as an enzyme inhibitor or activator, or as a modulator of ion channel function, is currently unknown.

In Vitro Cellular and Biochemical Assays of this compound

No in vitro studies using cellular or biochemical assays to investigate the biological activity of this compound have been found in the public domain.

Cell Line-Based Investigations of this compound Biological Activity

There are no reports on the effects of this compound in any cell line-based assays. Consequently, its potential effects on cell proliferation, cytotoxicity, or other cellular functions have not been determined.

Signaling Pathway Modulation by this compound

Consistent with the lack of receptor binding and cellular assay data, there is no information on whether this compound can modulate any intracellular signaling pathways.

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

No publicly available data.

Behavioral Pharmacology of this compound in Rodent Models

No publicly available data.

Pharmacological Effects of this compound in Disease-Relevant Animal Models

No publicly available data.

Neurophysiological and Electrophysiological Investigations of this compound in Animal Brains

No publicly available data.

Mechanisms of Action of N 1 Propyl 4 Piperidinyl Acetamide

Molecular Target Identification and Validation for N-(1-Propyl-4-Piperidinyl)Acetamide

Direct molecular target identification and validation studies for this compound are not currently available. Nevertheless, research on analogous compounds provides insights into potential molecular interactions.

A significant area of investigation for compounds containing a piperidine (B6355638) scaffold is the inhibition of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. acs.org The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. nih.gov Several studies have identified piperidine-containing molecules as potent NLRP3 inhibitors. For instance, a scaffold hybrid of Tanshinone I with piperidine has been shown to produce a new class of NLRP3 inhibitors with improved potency and drug-like properties. acs.org Similarly, pyridazine (B1198779) scaffolds incorporating a piperidine moiety have yielded potent and specific NLRP3 inflammasome inhibitors. nih.gov

Another potential molecular target for compounds with a 1-propyl-piperidine moiety is the dopamine (B1211576) D2 receptor. Compounds such as ACR16 (4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine) and OSU6162 ((S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine) are classified as "dopamine stabilizers." nih.govresearchgate.net These phenylpiperidines exhibit the ability to modulate both hypo- and hyperdopaminergic states. researchgate.net While they show relatively low in vitro binding affinity for the D2 receptor, they demonstrate significant in vivo D2 receptor occupancy and functional effects suggestive of interaction. researchgate.netnih.gov

Furthermore, some piperidine derivatives have been found to interact with sigma receptors. For example, various ligands for the σ1 receptor, which is implicated in neuropathic pain, contain a piperidine ring. acs.org The substitution pattern on the piperidine ring is crucial for binding affinity and selectivity. acs.org

Table 1: Examples of Structurally Related Compounds and Their Potential Molecular Targets

| Compound Class | Example Compound | Potential Molecular Target | Reference |

| Piperidine-containing | Tanshinone I-piperidine hybrid | NLRP3 Inflammasome | acs.org |

| Pyridazine-based | P33 | NLRP3 Inflammasome | nih.gov |

| Phenylpiperidines | ACR16 | Dopamine D2 Receptor | nih.govresearchgate.netnih.gov |

| Phenylpiperidines | OSU6162 | Dopamine D2 Receptor | nih.govresearchgate.netnih.gov |

| 6-Hydroxypyridazinones | Compound 54 | σ1 Receptor | acs.org |

Downstream Signaling Cascades Elicited by this compound

Given the potential molecular targets, this compound could modulate several downstream signaling cascades.

If acting as an NLRP3 inflammasome inhibitor, the compound would likely interfere with the assembly of the inflammasome complex, which consists of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. acs.org By inhibiting this assembly, it would prevent the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Therefore, inhibition of this cascade would lead to a reduction in the release of these potent pro-inflammatory cytokines. nih.gov

As a putative dopamine stabilizer interacting with D2 receptors, this compound could modulate adenylyl cyclase activity. D2 receptors are G protein-coupled receptors that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The "stabilizing" effect suggests a more complex interaction, possibly involving partial agonism or functional selectivity, which could lead to a normalization of dopamine-mediated signaling rather than simple activation or inhibition. researchgate.netnih.gov

Should the compound interact with σ1 receptors, it could influence a variety of downstream signaling pathways. The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It is known to modulate calcium signaling between the ER and mitochondria, as well as regulate the activity of various ion channels and G protein-coupled receptors. acs.org

Intracellular and Subcellular Effects of this compound

The potential intracellular and subcellular effects of this compound are directly linked to its putative downstream signaling cascades.

Inhibition of the NLRP3 inflammasome would have significant intracellular consequences, most notably the suppression of pyroptosis. Pyroptosis is a form of programmed cell death initiated by inflammatory caspases, leading to cell lysis and the release of pro-inflammatory cellular contents. By preventing caspase-1 activation, an NLRP3 inhibitor would mitigate this lytic cell death pathway. nih.gov

Modulation of dopamine D2 receptor signaling could lead to changes in neuronal excitability and gene expression. Alterations in cAMP levels can affect the activity of protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This could have long-term effects on neuronal function and plasticity. researchgate.net

Interaction with σ1 receptors could lead to a range of subcellular effects, including stabilization of mitochondrial function, modulation of endoplasmic reticulum stress, and regulation of ion homeostasis. These effects are particularly relevant in the context of neurodegenerative diseases and neuropathic pain. acs.org

Network Pharmacology Approaches to this compound Action

Network pharmacology offers a framework for understanding the complex interactions of a compound across multiple targets and pathways. While no specific network pharmacology studies have been conducted on this compound, the approach can be hypothetically applied based on its potential targets.

A network pharmacology analysis would likely reveal a complex interplay between the immune system and the central nervous system. For instance, the inhibition of the NLRP3 inflammasome, primarily an immune-regulatory mechanism, has known implications in neuroinflammatory conditions. nih.gov Therefore, a compound with dual activity at NLRP3 and dopamine or sigma receptors could exert synergistic effects in neurodegenerative or psychiatric disorders with an inflammatory component.

By mapping the known protein-protein interactions of NLRP3, dopamine D2 receptors, and sigma receptors, a network model could predict novel, off-target effects and identify key nodes and pathways that are modulated by a compound with this pharmacological profile. This could help in identifying potential therapeutic applications and understanding the holistic biological effects of this compound and related molecules.

Pharmacokinetics and Metabolism of N 1 Propyl 4 Piperidinyl Acetamide in Preclinical Models

Absorption and Distribution Characteristics of N-(1-Propyl-4-Piperidinyl)Acetamide in Animal Systems

The absorption and distribution of a compound determine its concentration and duration of action at the target site. For this compound, these characteristics are influenced by its physicochemical properties, such as its molecular size, lipophilicity, and charge.

Oral Bioavailability and Systemic Exposure in Preclinical Species

The oral bioavailability of piperidine-containing compounds can be variable and is often influenced by the nature of the substituents on the piperidine (B6355638) ring. For some 4-amino-4-benzylpiperidine derivatives, rapid in vivo clearance and low oral bioavailability have been observed. This is often attributed to first-pass metabolism in the liver. However, modifications to the linker group between the piperidine and other parts of the molecule, such as the introduction of an amide group, have been shown to improve oral bioavailability in some cases.

Systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), is directly related to bioavailability and clearance. For compounds with high clearance, achieving adequate systemic exposure can be challenging. The N-propyl group on the piperidine nitrogen of this compound is a key structural feature that will influence its metabolic stability and, consequently, its systemic exposure.

Table 1: General Oral Bioavailability and Systemic Exposure of Related Piperidine Derivatives in Preclinical Species

| Compound Class | Key Structural Feature | Observed Oral Bioavailability | Factors Influencing Systemic Exposure |

| 4-Amino-4-benzylpiperidines | Benzyl (B1604629) group at C4 | Generally low | High first-pass metabolism, rapid clearance |

| 4-Amino-piperidine-4-carboxamides | Carboxamide linker | Can be improved | Increased metabolic stability compared to benzyl derivatives |

| N-Alkyl piperidines | Alkyl group on nitrogen | Variable | Length and nature of the alkyl chain, susceptibility to N-dealkylation |

Tissue Distribution and Brain Penetration of this compound

The distribution of a compound into various tissues is governed by its ability to cross biological membranes. The piperidine nucleus is a common scaffold in centrally acting drugs, suggesting that some piperidine derivatives can cross the blood-brain barrier (BBB). The lipophilicity conferred by the N-propyl group in this compound may facilitate its distribution into tissues, including the brain.

However, the extent of brain penetration can be limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp). Many N-alkylated piperidines are substrates for P-gp, which actively pumps them out of the brain, thereby reducing their central nervous system (CNS) exposure. The nature of the substitution on the piperidine ring plays a significant role in determining a compound's affinity for these transporters.

Metabolic Pathways and Metabolite Identification of this compound

Metabolism is a key determinant of a compound's pharmacokinetic profile and duration of action. For piperidine-containing compounds, metabolism primarily occurs in the liver.

Cytochrome P450 and Other Enzyme Involvement in this compound Biotransformation

The biotransformation of many drugs containing a 4-aminopiperidine (B84694) moiety is extensively mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies on a variety of N-alkylated piperidine derivatives have consistently shown that N-dealkylation is a major metabolic pathway. nih.govacs.org This reaction involves the removal of the alkyl group from the piperidine nitrogen.

The primary CYP isozyme responsible for the N-dealkylation of many piperidine-based compounds is CYP3A4. nih.gov Other isoforms, such as CYP2D6, may also contribute, depending on the specific structure of the compound. nih.gov The N-propyl group of this compound is susceptible to this enzymatic process, which would lead to the formation of 4-piperidinylacetamide. Other potential metabolic reactions include hydroxylation of the piperidine ring or the propyl group.

Characterization of this compound Metabolites

Based on the known metabolic pathways of related compounds, the primary metabolite of this compound is expected to be the N-depropylated product, 4-piperidinylacetamide. Further metabolism could lead to other products. For instance, lorcainide (B1675131), a more complex piperidine derivative, undergoes hydroxylation, O-methylation, and glucuronidation in addition to N-dealkylation. acs.org

Table 2: Predicted Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Predicted Primary Metabolite | Metabolic Reaction | Key Enzymes |

| This compound | 4-piperidinylacetamide | N-depropylation | CYP3A4, potentially other CYPs |

| This compound | Hydroxylated derivatives | Hydroxylation of propyl group or piperidine ring | CYP enzymes |

Excretion Routes and Clearance of this compound in Animal Models

The elimination of this compound and its metabolites from the body is expected to occur through both renal and fecal routes. The relative contribution of each pathway depends on the physicochemical properties of the parent compound and its metabolites, such as their water solubility.

For many piperidine-containing drugs, a significant portion of the administered dose is excreted in the feces, which can be a result of biliary excretion of the parent drug or its metabolites. acs.org For example, in studies with lorcainide in rats and dogs, approximately 60% of the dose was found in the feces. acs.org The clearance of this compound will be largely dictated by the rate of its metabolism. Compounds that are rapidly metabolized, particularly by high-capacity enzymes like CYP3A4, tend to have high clearance and a shorter half-life in the body. nih.gov

Structure Activity Relationship Sar Studies for N 1 Propyl 4 Piperidinyl Acetamide Analogues

Impact of Piperidine (B6355638) Ring Substitutions on N-(1-Propyl-4-Piperidinyl)Acetamide Activity and Selectivity

Modifications to the piperidine ring of this compound analogues have a profound effect on their biological activity and receptor selectivity. The piperidine moiety is often a key structural element for interaction with various receptors.

Research has shown that the piperidine ring is a crucial component for achieving dual affinity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov In comparative studies, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly alter the affinity for the H3R, suggesting the piperidine nitrogen is a key interaction point. nih.gov However, the presence of the piperidine ring was identified as the most influential structural element for activity at the σ1R. nih.gov

Substitutions on the piperidine ring itself also play a critical role in defining the pharmacological profile. For instance, in a series of lidocaine (B1675312) analogues, the compound N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) demonstrated a pharmacological profile similar to lidocaine but without some of its primary adverse effects. nih.govresearchgate.net The 4-methyl substitution on the piperidine ring is a key feature of this analogue. nih.govresearchgate.net

The table below summarizes the impact of piperidine ring features on receptor activity based on findings from related compound series.

Table 1: Impact of Piperidine Ring Features on Receptor Activity

| Structural Feature | Receptor(s) | Impact on Activity | Reference |

| Piperidine Ring (vs. Piperazine) | H3R | No significant change in affinity | nih.gov |

| Piperidine Ring | σ1R | Key for affinity | nih.gov |

| 4-Methyl Substitution | Not specified | Present in an active lidocaine analogue | nih.govresearchgate.net |

Role of N-Propyl Chain Modifications in this compound SAR

The N-propyl group attached to the piperidine nitrogen is a critical determinant of the pharmacological activity in this compound and its analogues. Modifications to this chain, including its length, conformation, and the introduction of rigid elements, can significantly influence receptor binding and functional activity.

Studies on related N-substituted piperidine derivatives have demonstrated the importance of the N-alkyl substituent's conformation for potency. For a series of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, a conformation where the N-substituent chain is extended away from the piperidine nitrogen was associated with high binding affinity and antagonist potency. nih.gov This suggests that the spatial orientation of the N-propyl group is crucial for optimal interaction with the receptor binding pocket.

The table below illustrates the influence of N-alkyl chain modifications on the activity of related piperidine and piperazine derivatives.

Table 2: Influence of N-Alkyl Chain Modifications on Pharmacological Properties

| Compound Series | N-Substituent Modification | Effect | Reference |

| (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | Extended conformation of N-substituent | High binding affinity and antagonist potency | nih.gov |

| CXCR4 Antagonists (Piperazine series) | N-propyl group | Improved off-target profile | nih.gov |

| CXCR4 Antagonists (Piperazine series) | N'-ethyl-N-propyl group | Good overall profile, no significant receptor inhibition | nih.gov |

Influence of Acetamide (B32628) Moiety Modifications on this compound Pharmacological Profile

In a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, the introduction of an acetamido substituent on the methyl group led to a decrease in potency compared to the parent compound. nih.gov This indicates that the size and electronic properties of the substituent at this position are finely tuned for optimal activity.

Broader studies on other heterocyclic scaffolds also highlight the importance of the acetamide group in determining pharmacological activity. For instance, in a series of N1 acetamide substituted naphthyridinone HIV-1 integrase inhibitors, modifications to the acetamide group were explored to understand the structure-activity relationships (SAR). nih.gov Similarly, new SAR data for N,N-disubstituted acetamides on pyrazolopyrimidines as ligands for the translocator protein (TSPO) have been elucidated, showing that these substitutions can significantly increase binding affinity. wustl.edunih.gov

The table below summarizes the effects of modifying the acetamide moiety in different classes of compounds.

Table 3: Effects of Acetamide Moiety Modifications on Pharmacological Activity

| Compound Series | Acetamide Modification | Outcome | Reference |

| 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines | Addition of an acetamido substituent | Decreased potency | nih.gov |

| Naphthyridinone HIV-1 Integrase Inhibitors | N1 acetamide substitution | Modulation of SAR | nih.gov |

| Pyrazolopyrimidine TSPO Ligands | N,N-disubstitution of the terminal acetamide | Increased binding affinity | wustl.edunih.gov |

Stereochemical Considerations in this compound SAR

Stereochemistry plays a pivotal role in the structure-activity relationship of this compound analogues, often leading to significant differences in potency and receptor selectivity between stereoisomers. The presence of chiral centers in the piperidine ring or its substituents can result in enantiomers with markedly different pharmacological profiles.

A prominent example is seen in the potent analgesic agent ohmefentanyl, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which has three chiral carbons. nih.gov The analgesic activity of its eight optically active isomers showed extreme stereodifferences. The (3R,4S,2'S)-(+)-cis isomer was found to be 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. nih.gov This highlights that the 3R,4S configuration at the piperidine ring and the S configuration at the phenylethyl side chain are beneficial for analgesic potency. nih.gov

Similarly, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov The most potent S-(+) enantiomer was 105 times as potent as morphine. nih.gov These findings underscore that a specific stereochemical arrangement is often required for optimal interaction with the target receptor.

The table below presents data on the impact of stereochemistry on the analgesic activity of related compounds.

Table 4: Impact of Stereochemistry on Analgesic Activity

| Compound Series | Isomer | Analgesic Potency (relative to Morphine) | Reference |

| Ohmefentanyl | (3R,4S,2'S)-(+)-cis | 13,100x | nih.gov |

| Ohmefentanyl | (3R,4S,2'R)-(-)-cis | 2,990x | nih.gov |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | (S)-(+)-10 | 105x | nih.gov |

Computational and Theoretical Studies of N 1 Propyl 4 Piperidinyl Acetamide

Molecular Docking and Ligand-Receptor Interactions of N-(1-Propyl-4-Piperidinyl)Acetamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like this compound might interact with a biological target, such as a receptor or enzyme.

In the case of this compound, the key structural features for molecular docking would be:

The propyl group on the piperidine (B6355638) nitrogen: This lipophilic group likely interacts with hydrophobic pockets within the receptor.

The acetamide (B32628) group at the 4-position: The amide moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), forming specific interactions with the receptor.

The piperidine ring: This can adopt different conformations (chair, boat, or twist-boat) to fit optimally into the binding site. researchgate.net

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant biological target. The results would be analyzed based on the docking score (an estimation of the binding free energy) and the specific interactions formed.

Table 1: Potential Ligand-Receptor Interactions for this compound based on Analogous Compounds

| Interacting Group of Ligand | Potential Interacting Residue Type in Receptor | Type of Interaction |

| Propyl group | Leucine, Valine, Isoleucine | Hydrophobic |

| Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Ionic/Hydrogen Bond |

| Acetamide N-H | Serine, Threonine, Aspartate, Glutamate | Hydrogen Bond Donor |

| Acetamide C=O | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |

This table is a generalized representation based on common interactions observed for similar functional groups in related compounds.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. frontiersin.org For this compound, MD simulations would be instrumental in understanding its flexibility and the preferred spatial arrangement of its constituent parts.

The conformational flexibility of the piperidine ring is a key aspect that can be studied using MD. While the chair conformation is generally the most stable for monosubstituted piperidines, the presence of bulky substituents can lead to other low-energy conformations like twist-boat forms. researchgate.net MD simulations can reveal the energetic landscape of these different conformations and the timescale of transitions between them.

Furthermore, MD simulations can elucidate the orientation of the propyl and acetamide substituents. The rotation around the C-N bond connecting the acetamide group to the piperidine ring and the flexibility of the propyl chain are important for how the molecule presents itself to a potential binding partner. Studies on related N-acylpiperidines have shown that the nature of the acyl group can significantly influence the conformational equilibrium of the piperidine ring. researchgate.net

A typical MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the forces between atoms over a series of time steps. Analysis of the resulting trajectory would provide information on:

Stable conformations: Identifying the most frequently adopted shapes of the molecule.

Flexibility: Quantifying the movement of different parts of the molecule.

Solvent interactions: Understanding how the molecule interacts with surrounding water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds with variations in their structure, for example, by changing the length of the alkyl chain on the piperidine nitrogen or by substituting the acetamide group. The biological activity of these compounds would then be measured, and a statistical model would be built to correlate this activity with various molecular descriptors.

Key molecular descriptors that would likely be important in a QSAR model for this class of compounds include:

Electronic properties: Descriptors such as Hammett constants for any aromatic substituents, or calculated atomic charges.

Steric parameters: Molecular weight, molar refractivity, or specific steric parameters like STERIMOL values. researchgate.net

Topological indices: These describe the branching and connectivity of the molecule.

QSAR studies on other piperidine derivatives have successfully identified key features for various biological activities, such as anticancer and antidepressant effects. nih.govnih.govresearchgate.net For instance, the position and nature of substituents on a phenyl ring attached to a piperidine scaffold have been shown to be critical for activity. rsc.org

Table 2: Hypothetical QSAR Descriptors for this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the receptor. |

| Steric | Molecular Volume | Determines the fit of the molecule into the binding pocket. |

| Topological | Wiener Index | Relates to the overall shape and branching of the molecule. |

This table presents examples of descriptors that would be relevant in a QSAR study of this compound class.

In Silico Prediction of ADME Properties for this compound

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. frontiersin.orgjonuns.com These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

For this compound, various computational tools can be used to estimate its ADME properties. These predictions are typically based on the molecule's structure and physicochemical properties.

Absorption: Properties like solubility in water, permeability through biological membranes (e.g., Caco-2 permeability), and intestinal absorption are predicted. The presence of both polar (acetamide) and non-polar (propyl) groups suggests that this compound would have moderate solubility and permeability.

Distribution: This includes prediction of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution. The ability to cross the BBB is a critical factor for centrally acting drugs.

Metabolism: Computational models can predict the likely sites of metabolism by cytochrome P450 enzymes. For this compound, potential metabolic sites could include the propyl chain (hydroxylation) or the acetamide group (hydrolysis).

Excretion: Predictions related to how the compound is eliminated from the body, often linked to its solubility and metabolism.

Table 3: Predicted ADME Properties for a Representative Piperidine Derivative

| ADME Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Water Solubility | Moderately Soluble | Favorable for formulation and bioavailability. |

| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for central nervous system activity. |

| Plasma Protein Binding | Moderate | A significant fraction may be free to exert its effect. |

| Metabolism | ||

| CYP2D6 Substrate | Likely | Potential for drug-drug interactions. |

| CYP3A4 Substrate | Possible | Potential for metabolism by a major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | Possible | May be actively secreted by the kidneys. |

Note: The values in this table are illustrative and based on general predictions for similar small molecules. Specific in silico tools would be needed to generate precise predictions for this compound.

Analytical Methodologies for N 1 Propyl 4 Piperidinyl Acetamide Research

Chromatographic Techniques for N-(1-Propyl-4-Piperidinyl)Acetamide Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of this compound from complex mixtures such as blood, plasma, and tissue homogenates. The choice between liquid or gas chromatography is typically dictated by the compound's physicochemical properties and the specific requirements of the analysis.

HPLC-MS/MS Method Development for this compound

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the preferred method for the sensitive and selective quantification of this compound in biological matrices. nih.gov The development of a robust HPLC-MS/MS method involves the systematic optimization of several key parameters to achieve desired performance characteristics such as low limits of detection, high accuracy, and precision. mdpi.commdpi.com

Method Development Steps:

Column and Mobile Phase Selection: Separation is typically achieved on a reverse-phase C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) acetate) to ensure efficient ionization and good peak shape. nih.govsielc.com Gradient elution is commonly employed to effectively separate the analyte from matrix components. restek.com

Sample Preparation: To handle the complexity of biological samples, a sample preparation step is essential. mdpi.com This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. nih.gov This procedure removes larger molecules that could interfere with the analysis and prolong column life.

Mass Spectrometry Optimization: The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Optimization involves tuning parameters to maximize the signal for this compound. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.com This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a separate transition for an internal standard, which is added to correct for variability in sample processing and instrument response. nih.gov

Table 1: Representative HPLC-MS/MS Parameters for Analysis of Piperidine (B6355638) Analogs

| Parameter | Condition | Rationale |

|---|---|---|

| HPLC System | UPLC/HPLC | Provides high-resolution separation. mdpi.com |

| Column | Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) | Offers good retention and separation for moderately polar compounds. mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate (B1210297) | Acid or salt improves peak shape and ionization efficiency. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. restek.com |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups in the piperidine ring are readily protonated. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. mdpi.com |

The validation of such a method is conducted according to regulatory guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable results for pharmacokinetic studies. mdpi.commdpi.com

GC-MS Applications in this compound Research

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be applied to the analysis of this compound, particularly for identifying its presence in various samples. GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information. cmbr-journal.com

For a compound like this compound, which contains polar N-H and amide groups, derivatization may be necessary to increase its volatility and thermal stability, making it more amenable to GC analysis. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents.

Potential Applications in Research:

Impurity Profiling: GC-MS can be used to identify and quantify volatile impurities in the synthesis of this compound.

Metabolite Identification: In some cases, volatile metabolites could be identified, although LC-MS is more common for this purpose.

Confirmation of Structure: The mass spectrum obtained from GC-MS provides a fragmentation pattern that can serve as a chemical fingerprint to help confirm the compound's identity. nih.gov

The combination of retention time from the GC and the mass spectrum from the MS detector allows for highly confident identification of the compound. cmbr-journal.com

Spectroscopic Methods for this compound Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound and its derivatives or metabolites. nih.gov

NMR Spectroscopy in this compound Derivatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov For this compound and any derivatives synthesized for structure-activity relationship (SAR) studies, a suite of NMR experiments is employed.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. nih.gov

In derivatization studies, NMR is used to confirm that a chemical modification has successfully occurred at the intended position on the molecule. For example, if a substituent is added to the piperidine ring, changes in the chemical shifts and coupling patterns of the ring protons and carbons would be observed and analyzed. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (CH₃-C=O) | ~1.9 | ~21 |

| 2 (C=O) | - | ~170 |

| 3 (NH) | ~5.5 (broad) | - |

| 4 (CH-NH) | ~3.7 | ~48 |

| 5, 9 (CH₂-N-CH₂) | ~2.8 (axial), ~2.0 (equatorial) | ~46 |

| 6, 8 (CH₂-CH-CH₂) | ~1.8 (axial), ~1.4 (equatorial) | ~32 |

| 10 (N-CH₂) | ~2.3 | ~61 |

| 11 (CH₂-CH₃) | ~1.5 | ~20 |

| 12 (CH₃) | ~0.9 | ~12 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Mass Spectrometry for this compound Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying metabolites. nih.gov In drug metabolism research, this compound would be incubated with liver enzymes (e.g., S9 fractions or microsomes) to generate potential metabolites. nih.gov

The process involves comparing the LC-MS profile of the post-incubation sample with a control sample. New peaks in the chromatogram represent potential metabolites. The mass spectrometer provides the mass-to-charge ratio (m/z) of these new species, indicating the type of metabolic transformation that has occurred (e.g., an increase of 16 Da suggests hydroxylation).

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite's molecular ion. By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolism can often be deduced. nih.gov

Common Metabolic Pathways for Piperidine-Containing Compounds:

N-dealkylation: Loss of the propyl group from the piperidine nitrogen.

Hydroxylation: Addition of a hydroxyl (-OH) group to the propyl chain or the piperidine ring.

Oxidation: Oxidation of the piperidine ring or further oxidation of a hydroxylated metabolite.

Radioligand Binding Assays for this compound Receptor Studies

Radioligand binding assays are a critical tool in pharmacology for characterizing the interaction of a ligand with its receptor. nih.gov These assays are used to determine the affinity and selectivity of this compound for various target receptors.

The fundamental principle involves using a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and measuring how effectively the test compound, this compound, competes with it for the binding sites on the receptor. nih.gov

Types of Assays:

Saturation Assays: These are performed with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. nih.gov

Competition Assays: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation. nih.gov

By screening this compound against a panel of different receptors, a receptor-binding profile can be established, revealing its primary targets and its selectivity. nih.govnih.gov This information is vital for understanding its pharmacological mechanism of action.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Emerging Research Directions and Future Perspectives for N 1 Propyl 4 Piperidinyl Acetamide

Exploration of Novel Therapeutic Indications Based on N-(1-Propyl-4-Piperidinyl)Acetamide Preclinical Data

Preclinical studies on 4-aminopyridine (B3432731) (4-AP), a potassium (K+) channel blocking agent, have laid the groundwork for exploring its therapeutic potential across various neurological disorders characterized by demyelination and axonal injury. The primary mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which prolongs the action potential and restores nerve conduction. nih.gov

Preclinical evidence strongly supports the potential of 4-AP in treating spinal cord injuries and stroke. In animal models of spinal cord injury, 4-AP has demonstrated a modest therapeutic benefit by enhancing central conduction. nih.gov Studies in rats with induced spinal cord injuries have shown that 4-AP can augment spinal excitability, particularly in injured circuits. nih.gov These findings suggest that even at clinically relevant plasma levels, 4-AP can strengthen the physiological responses in motor circuits. nih.gov

In the context of stroke, preclinical studies in rats with permanent middle cerebral artery occlusion have shown that administration of 4-AP improved sensorimotor function. nih.gov This has been a key finding that propelled the investigation of sustained-release formulations of 4-AP in clinical settings for post-stroke deficits. nih.gov The underlying principle is that 4-AP can enhance the function of spared neural circuits, allowing them to compensate for the functions of injured circuits. nih.gov

The following table summarizes key preclinical findings for 4-aminopyridine:

| Preclinical Model | Compound | Observed Effects | Potential Therapeutic Indication | Reference |

| Rat model of spinal cord injury | 4-Aminopyridine (4-AP) | Enhanced volitional EMG interference patterns, restored toe movements in some subjects, enhanced central conduction. | Spinal Cord Injury | nih.gov |

| Rat model of pyramidal tract injury | 4-Aminopyridine (4-AP) | Augmented spinal cord excitability, strengthened motor responses from injured and spared circuits. | Axonal Injury, Spinal Cord Injury | nih.gov |

| Rat model of permanent middle cerebral artery occlusion | 4-Aminopyridine (4-AP) | Improved sensorimotor function. | Stroke | nih.gov |

These preclinical data highlight the potential of compounds like 4-AP to move beyond their established use in multiple sclerosis and be explored for a wider range of neurological conditions involving damage to nerve impulse conduction.

Combination Therapies Involving this compound in Preclinical Settings

The concept of combination therapy is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. In a preclinical setting, this involves combining the investigational drug with other agents to study synergistic or additive effects. While specific preclinical combination studies involving 4-aminopyridine are not extensively detailed in the provided search results, the principles can be extrapolated from other areas of research.

For instance, in oncology, preclinical studies often evaluate the combination of targeted therapies with immunotherapy. A study on non-small cell lung cancer (NSCLC) showed that ginseng-derived exosomes could synergistically enhance the antitumor effects of an anti-PD-L1 antibody in a mouse model. dovepress.com Similarly, a bispecific antibody, AP601, has shown early signs of synergy with other treatments in preclinical models of pancreatic cancer. drugtargetreview.com In the field of regenerative medicine, a novel stem cell-exosome combination therapy has demonstrated successful reversal of chronic liver failure in preclinical trials. telanganatoday.com

Applying this paradigm to a compound like 4-aminopyridine, preclinical research could explore its combination with:

Neuroprotective agents: To both restore conduction and protect neurons from further damage in conditions like stroke or spinal cord injury.

Rehabilitative therapies: To investigate if the drug-induced enhancement of neural circuits can be synergistically improved with physical or occupational therapy in animal models of neurological disability.

Other ion channel modulators: To fine-tune the neuronal excitability and potentially achieve a greater therapeutic effect with lower doses, thereby minimizing potential side effects.

The rationale for such preclinical combination studies would be to address the multifaceted nature of neurological damage, where simply restoring conduction may not be sufficient for optimal recovery.

Advanced Drug Delivery Systems for this compound (Preclinical Concepts)

Advanced drug delivery systems (DDS) are designed to improve the therapeutic efficacy of drugs by controlling their release, targeting specific sites, and enhancing bioavailability. alameed.edu.iq For a compound like 4-aminopyridine, which acts on the central nervous system, developing advanced DDS is a critical area of preclinical research. The development of a sustained-release oral formulation of 4-AP (dalfampridine) was a significant advancement that stemmed from preclinical observations. nih.gov

Preclinical concepts for advanced drug delivery of this compound or related compounds could involve various innovative platforms:

Nanoparticles: These can be engineered to cross the blood-brain barrier, delivering the drug directly to the site of action in the central nervous system. This could potentially increase efficacy and reduce systemic exposure. alameed.edu.iq

Liposomes: These lipid-based vesicles can encapsulate drugs, protecting them from degradation and controlling their release. For a compound acting on the nervous system, liposomes could be functionalized with ligands to target specific neural cells. alameed.edu.iq

Hydrogels: These can be used to create implantable systems for localized and sustained drug release, which could be particularly relevant for treating focal injuries like a spinal cord lesion. alameed.edu.iq

Microneedles: While often associated with transdermal delivery, microneedles are being explored for various biomedical applications, including delivery to mucosal tissues, which could offer alternative routes of administration. nih.gov

The following table outlines some advanced drug delivery systems and their potential preclinical application for a neuro-active compound like 4-AP:

| Drug Delivery System | Preclinical Concept/Application | Potential Advantage | Reference |

| Nanoparticles | Encapsulation of the compound to facilitate transport across the blood-brain barrier. | Enhanced CNS targeting, reduced systemic side effects. | alameed.edu.iq |

| Sustained-Release Formulations | Oral formulations designed for slow release over an extended period. | Maintain stable plasma concentrations, improve patient compliance. | nih.gov |

| Injectable Hydrogels | Localized delivery at the site of spinal cord injury. | High local concentration at the target site, minimizing systemic exposure. | alameed.edu.iq |

| Microneedle Patches | Transdermal or mucosal delivery for systemic absorption. | Non-invasive administration, potential for controlled release. | nih.gov |

Preclinical research in this area would focus on formulation development, in vitro release studies, and in vivo pharmacokinetic and biodistribution studies in animal models to assess the feasibility and advantages of these advanced delivery concepts.

This compound in Translational Research Paradigms (Excluding Clinical Trials)

Translational research acts as a bridge between basic scientific discoveries made in the laboratory ("bench") and their application in clinical practice ("bedside"). nih.gov A key aspect of this is the use of preclinical models that can effectively predict the safety and efficacy of a new drug in humans. nih.govnih.gov

The research trajectory of 4-aminopyridine is a prime example of a successful translational paradigm. Preclinical findings in animal models of spinal cord injury and stroke directly informed and justified the progression to human trials. nih.govnih.gov For instance, the observation that 4-AP improved sensorimotor function in rats after an induced stroke provided a strong rationale for investigating its use in human stroke survivors. nih.gov

A translational research paradigm for a compound like this compound would involve:

Selection of appropriate animal models: Utilizing well-characterized animal models of specific neurological diseases (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, spinal cord contusion models for injury) that mimic the human condition as closely as possible. nih.gov

Identification of translatable biomarkers: In preclinical studies, identifying and measuring outcomes that are relevant to the human disease. For example, electrophysiological measures like evoked potentials, which were used in preclinical 4-AP studies, are also applicable in clinical settings. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Using data from animal studies to model how the drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its therapeutic effect. This helps in predicting appropriate dosing regimens for initial human trials.

The goal of this preclinical translational research is to build a robust data package that strongly supports the potential clinical utility of the compound, thereby increasing the probability of success in subsequent clinical development. nih.gov

Q & A

Q. What are the standard synthetic routes for N-(1-propyl-4-piperidinyl)acetamide, and how can its purity be verified?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminopiperidine derivatives with propylating agents (e.g., propyl bromide) followed by acetylation using acetic anhydride or acetyl chloride. Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity verification employs:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., characteristic peaks for the piperidine ring and acetamide group).

- Mass Spectrometry (MS) to confirm molecular weight.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research use) .

Q. What analytical techniques are critical for characterizing this compound in preclinical studies?

Key methods include:

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹).

- X-ray Crystallography for definitive structural elucidation.

- Thermogravimetric Analysis (TGA) to evaluate thermal stability.

- Elemental Analysis (EA) to validate empirical formula .

Q. What safety protocols are essential when handling This compound in the laboratory?

- Use fume hoods to avoid inhalation of aerosols.

- Wear nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact.

- Store in a cool, dry environment (recommended: -20°C for long-term stability).

- Follow OSHA HCS guidelines for acute toxicity and respiratory irritation risks .

Advanced Research Questions

Q. How can researchers optimize reaction yields for This compound synthesis under varying conditions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst Use : Triethylamine or DMAP can accelerate acetylation.

- Temperature Control : Maintain 60–80°C during propylation to minimize side reactions.

- pH Adjustment : Neutral to slightly basic conditions (pH 7–9) improve amine reactivity .

Q. What experimental designs are recommended to resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify saturable binding.

- Assay Validation : Use positive controls (e.g., known receptor agonists/antagonists) to confirm assay reliability.

- Orthogonal Methods : Combine radioligand binding with functional assays (e.g., cAMP accumulation or calcium flux) to distinguish binding affinity from efficacy .

Q. How can computational methods predict the metabolic fate of This compound?

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolic sites (e.g., piperidine ring oxidation or acetamide hydrolysis).

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes.

- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites in vitro .

Q. What strategies mitigate off-target effects in studies exploring This compound as a CNS-active compound?

- Selectivity Screening : Profile the compound against panels of GPCRs, ion channels, and transporters (e.g., CEREP or Eurofins panels).

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the piperidine or acetamide groups to enhance selectivity.

- In Vivo Pharmacokinetics : Assess brain-to-plasma ratios via microdialysis to confirm CNS penetration .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Dosing Regimen : Ensure in vivo doses match in vitro effective concentrations (adjust for bioavailability and plasma protein binding).

- Metabolic Stability : Test compound stability in hepatocyte assays to identify rapid clearance.

- Tissue-Specific Toxicity : Perform histopathological analysis on target organs (e.g., liver, kidneys) post-administration .

Q. What computational approaches validate the binding mode of This compound to its target receptor?

- Molecular Docking : Use AutoDock Vina or Glide to model ligand-receptor interactions.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability.

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity .

Compliance and Ethical Considerations

Q. Q. What regulatory guidelines apply to This compound in preclinical research?

- Adhere to OECD Test Guidelines for acute toxicity studies (e.g., TG 423 for oral toxicity).

- Follow IACUC protocols for animal studies, including dose justification and humane endpoints.

- Comply with DEA regulations if the compound shares structural features with controlled substances (e.g., fentanyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.